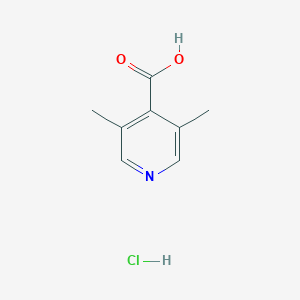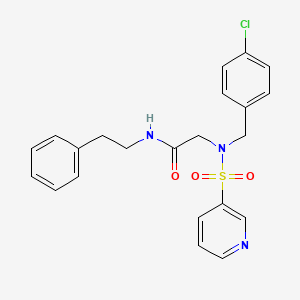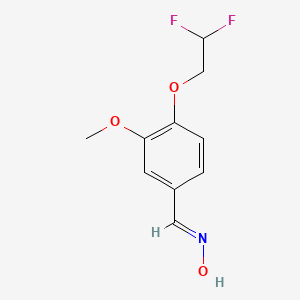
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime is an organic compound characterized by the presence of a difluoroethoxy group, a methoxy group, and an oxime functional group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime typically involves several steps:
-
Formation of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde
Starting Material: 3-methoxybenzaldehyde.
Reagent: 2,2-difluoroethanol.
Catalyst: Acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the etherification process.
-
Conversion to Oxime
Reagent: Hydroxylamine hydrochloride.
Catalyst: Base such as sodium acetate.
Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the oxime group can lead to the formation of nitrile oxides.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Mild to moderate temperatures.
Products: Reduction of the oxime group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in the presence of a base.
Products: Substitution reactions can introduce various functional groups at the oxime position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: The oxime group can be converted into various other functional groups, making it a versatile building block.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems due to its reactive functional groups.
Enzyme Inhibition: Potential use in the design of enzyme inhibitors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antifungal and antibacterial agents.
Industry
Material Science: Employed in the synthesis of materials with specific properties, such as polymers with enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The oxime group can form hydrogen bonds with biological targets, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde: Lacks the oxime group, making it less versatile in chemical transformations.
3-Methoxybenzaldehyde oxime: Lacks the difluoroethoxy group, potentially reducing its lipophilicity and biological activity.
4-(2,2-Difluoroethoxy)benzaldehyde oxime: Lacks the methoxy group, which may affect its reactivity and interaction with biological targets.
Uniqueness
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the difluoroethoxy and methoxy groups enhances its potential for diverse applications in various fields.
This compound’s unique structure and reactivity make it a valuable subject of study in synthetic chemistry, biological research, and industrial applications.
Propiedades
IUPAC Name |
(NE)-N-[[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIMKALSOILNKY-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)
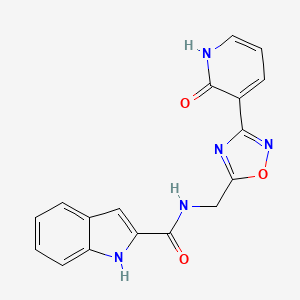

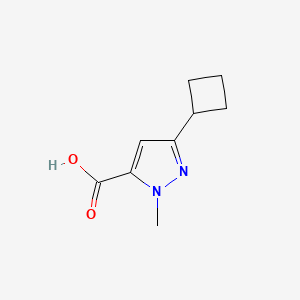

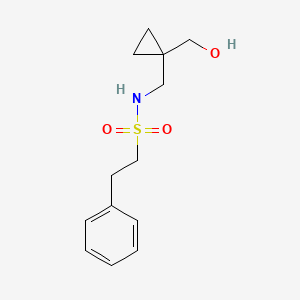
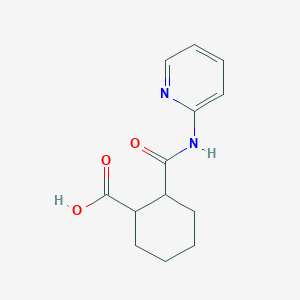
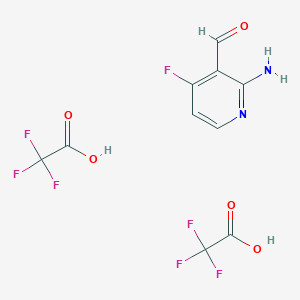
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2843629.png)
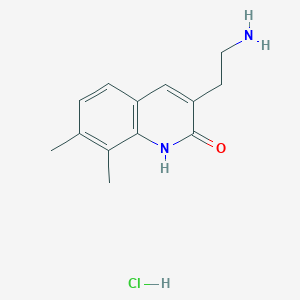
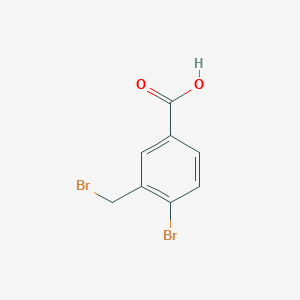
![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)
